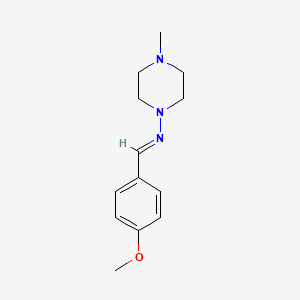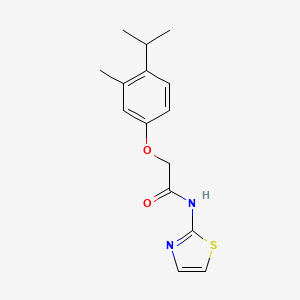
N-(2-isobutoxybenzyl)-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-isobutoxybenzyl)-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBOP or IBOPA and is commonly used as a ligand in the synthesis of metal complexes for catalytic reactions.
Mécanisme D'action
The mechanism of action of IBOP is not well understood. However, it is believed to act as a chelating ligand, which forms stable complexes with metal ions. These complexes can then be used in catalytic reactions or other applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of IBOP. However, some studies have suggested that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
IBOP has several advantages in lab experiments, including its high stability and ease of synthesis. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for research on IBOP. One potential area of study is the development of new metal complexes using IBOP as a ligand for catalytic reactions. Additionally, further investigation into the potential antioxidant properties of IBOP and its use in the treatment of diseases could be explored. Finally, the development of new synthesis methods for IBOP could help to increase its availability and reduce its cost, making it more accessible to researchers.
Méthodes De Synthèse
The synthesis of N-(2-isobutoxybenzyl)-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2-isobutoxybenzaldehyde with 3-isopropyl-1-methyl-1H-pyrazol-5-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with dimethylamine and acetic acid to yield IBOP.
Applications De Recherche Scientifique
IBOP has been widely used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been studied for its potential applications in the field of organic synthesis, such as in the synthesis of chiral compounds and in the formation of C-C bonds. Additionally, IBOP has been investigated for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N,2-dimethyl-N-[[2-(2-methylpropoxy)phenyl]methyl]-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14(2)13-25-19-10-8-7-9-16(19)12-22(5)20(24)18-11-17(15(3)4)21-23(18)6/h7-11,14-15H,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRZRNZRBDPNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CN(C)C(=O)C2=CC(=NN2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutoxybenzyl)-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)
![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)
![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)

![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)
![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)